Scaffold-Class VEGFR-2 Inhibitory Potential vs. Sorafenib Baseline
The furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has demonstrated VEGFR-2 inhibition. In a series of 8-(4-methoxyphenyl)-2-aryl derivatives (8a–c), IC50 values of 38.72–98.31 nM were reported, with compound 8b (IC50 = 38.72 ± 1.7 nM) equalling the potency of the approved drug sorafenib (IC50 = 41.24 nM) in the same enzymatic TR-FRET assay [1]. The scaffold therefore possesses intrinsic VEGFR-2 binding capability; however, the 2-(2-bromophenyl)-8,9-diphenyl substitution pattern is absent from this series, and its specific VEGFR-2 activity cannot be directly inferred.
| Evidence Dimension | VEGFR-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not determined (specific compound not tested in published series) |
| Comparator Or Baseline | Sorafenib: IC50 = 41.24 nM; Scaffold analog 8b: IC50 = 38.72 ± 1.7 nM; Scaffold analog 8c: IC50 = 43.31–98.31 nM range |
| Quantified Difference | N/A for target compound; scaffold analog 8b is equipotent to sorafenib (Δ < 3 nM) |
| Conditions | In vitro VEGFR-2 TR-FRET enzymatic assay (Abd El-Mageed 2021) |
Why This Matters
The scaffold is validated for kinase inhibition, but the absence of data for the specific 2-(2-bromophenyl)-8,9-diphenyl derivative means procurement decisions require de novo screening; no potency assumption is warranted.
- [1] Abd El-Mageed, M. M., et al. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry 2021, 116, 105336. View Source
